molecular formula C4H6F3N B1504861 3-(Trifluoromethyl)azetidine CAS No. 1221349-18-3

3-(Trifluoromethyl)azetidine

Cat. No.: B1504861
CAS No.: 1221349-18-3
M. Wt: 125.09 g/mol
InChI Key: YWMNMYONCOJLDA-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)azetidine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to an azetidine ring, a four-membered nitrogen-containing heterocycle

Synthetic Routes and Reaction Conditions:

  • Radical Trifluoromethylation: . Common reagents include trifluoromethyltrimethylsilane (TMS-CF₃) and sodium trifluoroacetate.

  • Electrophilic Trifluoromethylation: This approach uses electrophilic trifluoromethylating agents such as trifluoromethanesulfonyl chloride (TfO-CF₃) to introduce the trifluoromethyl group.

  • Nucleophilic Trifluoromethylation: In this method, nucleophilic trifluoromethylating reagents like trifluoromethyl sulfone (CF₃SO₂) are employed.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

  • Substitution: Substitution reactions involve replacing one or more atoms in the azetidine ring with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Trifluoromethylated azetidine derivatives with higher oxidation states.

  • Reduction Products: Reduced azetidine derivatives with modified functional groups.

  • Substitution Products: Azetidine derivatives with different substituents on the ring.

Scientific Research Applications

3-(Trifluoromethyl)azetidine has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.

  • Industry: Its unique properties make it valuable in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)azetidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group enhances the compound's stability and bioactivity, making it a valuable component in drug design.

Comparison with Similar Compounds

  • Trifluoromethylated pyridines

  • Trifluoromethylated benzene derivatives

  • Other azetidine derivatives

Properties

IUPAC Name

3-(trifluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMNMYONCOJLDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679130
Record name 3-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221349-18-3
Record name 3-(Trifluoromethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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